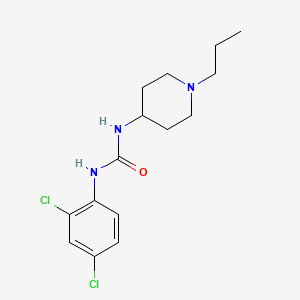
1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dichlorophenyl group and a propylpiperidinyl group connected through a urea linkage, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 2,4-dichloroaniline with 1-propylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea
- 1-(2,4-Dichlorophenyl)-3-(1-ethylpiperidin-4-yl)urea
- 1-(2,4-Dichlorophenyl)-3-(1-butylpiperidin-4-yl)urea
Uniqueness
1-(2,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea stands out due to its specific propylpiperidinyl group, which may confer unique steric and electronic properties compared to its methyl, ethyl, or butyl analogs
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-7-20-8-5-12(6-9-20)18-15(21)19-14-4-3-11(16)10-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXIGIQXPCYPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482204.png)
![methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5482206.png)
![N-cyclopropyl-1'-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5482214.png)
![1-ethyl-3,5-dimethyl-4-({2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}methyl)-1H-pyrazole](/img/structure/B5482218.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482224.png)
![3-[(4-ethyl-1-piperazinyl)acetyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5482238.png)

![(2R,3R,6R)-5-(6-methylpyridazin-3-yl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5482252.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5482257.png)
![4-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B5482264.png)

![8-(1,3-thiazol-2-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482276.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]imidazole;hydrochloride](/img/structure/B5482283.png)
